(Z)-2-(6,7-Dihydroquinolin-8(5H)-ylidene)hydrazinecarbothioamide
Description
(Z)-2-(6,7-Dihydroquinolin-8(5H)-ylidene)hydrazinecarbothioamide is a thiosemicarbazone (TSC) derivative characterized by a quinoline backbone fused with a hydrazinecarbothioamide moiety in the Z-configuration. Its molecular formula is C₁₀H₁₂N₄S, with a molecular weight of 220.29 g/mol . The compound shares structural similarities with clinically investigated TSCs, such as COTI-2 (an E-isomer derivative), but differs in stereochemistry and substitution patterns.
Properties
Molecular Formula |
C10H12N4S |
|---|---|
Molecular Weight |
220.30 g/mol |
IUPAC Name |
[(Z)-6,7-dihydro-5H-quinolin-8-ylideneamino]thiourea |
InChI |
InChI=1S/C10H12N4S/c11-10(15)14-13-8-5-1-3-7-4-2-6-12-9(7)8/h2,4,6H,1,3,5H2,(H3,11,14,15)/b13-8- |
InChI Key |
LJDWVASBBRVZBF-JYRVWZFOSA-N |
Isomeric SMILES |
C1CC2=C(/C(=N\NC(=S)N)/C1)N=CC=C2 |
Canonical SMILES |
C1CC2=C(C(=NNC(=S)N)C1)N=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(6,7-Dihydroquinolin-8(5H)-ylidene)hydrazinecarbothioamide typically involves the reaction of 6,7-dihydroquinolin-8(5H)-one with hydrazinecarbothioamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(6,7-Dihydroquinolin-8(5H)-ylidene)hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazinecarbothioamide moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various hydrazine derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that derivatives of hydrazinecarbothioamide compounds exhibit notable cytotoxicity against various cancer cell lines. For instance, studies have shown that complexes formed with transition metals such as copper and ruthenium enhance the anticancer properties of thiosemicarbazones, a category that includes hydrazinecarbothioamide derivatives. The cytotoxic effects are often measured using IC50 values, with lower values indicating higher potency against cancer cells. For example, copper complexes have demonstrated IC50 values as low as 3-6 µM against certain cancer types, showcasing the potential of these compounds in cancer therapy .
1.2 Mechanism of Action
The mechanism through which these compounds exert their anticancer effects typically involves the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells. Additionally, the interaction with cellular components such as glutathione may influence the redox state within cells, further contributing to their cytotoxic effects .
Coordination Chemistry
2.1 Metal Complex Formation
(Z)-2-(6,7-Dihydroquinolin-8(5H)-ylidene)hydrazinecarbothioamide can act as a bidentate ligand, coordinating with metal ions to form stable complexes. Studies have characterized these complexes using techniques such as UV-visible spectroscopy and X-ray crystallography, revealing insights into their structural properties and stability under various conditions . The stability of these metal-ligand complexes is crucial for their application in drug design and delivery systems.
2.2 Applications in Catalysis
The coordination chemistry of hydrazinecarbothioamide derivatives extends to catalysis, where they can serve as catalysts or catalyst precursors in various organic reactions. Their ability to stabilize metal ions makes them suitable for facilitating reactions that require metal catalysts .
Material Science
3.1 Synthesis of Functional Materials
The unique properties of this compound allow it to be utilized in the synthesis of functional materials, including polymers and nanomaterials. The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability .
Case Studies
Mechanism of Action
The mechanism of action of (Z)-2-(6,7-Dihydroquinolin-8(5H)-ylidene)hydrazinecarbothioamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interact with proteins, leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with nucleophilic sites in proteins and enzymes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiosemicarbazones are a pharmacologically diverse class of compounds. Below is a detailed comparison of (Z)-2-(6,7-Dihydroquinolin-8(5H)-ylidene)hydrazinecarbothioamide with key analogs:
Table 1: Structural and Pharmacological Comparison
Key Comparison Points
Structural Differences: COTI-2 vs. (Z)-Target Compound: COTI-2 contains a pyridinyl-piperazine substituent and adopts the E-configuration, while the Z-isomer lacks this group. The stereochemistry impacts binding affinity to molecular targets like mutant p53 . Triapine: Lacks the quinoline core but shares the thiosemicarbazone backbone. Its 3-aminopyridine substituent enhances ribonucleotide reductase inhibition . DpC: Features di-2-pyridylketone and cyclohexyl groups, optimizing iron chelation and bioavailability .
Pharmacokinetics :
- Triapine exhibits rapid glucuronidation and excretion, limiting its efficacy .
- COTI-2 and DpC show improved metabolic stability, with oral bioavailability and prolonged plasma retention .
- (Z)-Target Compound : Metabolism data are unavailable, but structural analogs suggest isomer-dependent stability (Z-configuration may alter solubility and metabolic pathways) .
Mechanistic Profiles :
- COTI-2 reactivates mutant p53 and induces apoptosis via ROS generation .
- DpC disrupts iron homeostasis, downregulating oncogenic proteins (e.g., cyclin D1) .
- Derivatives (COTI-NMe2/NMeCy) : Modified substituents (e.g., methyl, cyclohexyl) enhance potency against resistant cell lines. Cu(II) complexes of these derivatives further amplify ROS production and cytotoxicity .
(Z)-Target Compound: Remains understudied; its Z-configuration and lack of bulky substituents may offer synthetic versatility for further optimization .
Biological Activity
(Z)-2-(6,7-Dihydroquinolin-8(5H)-ylidene)hydrazinecarbothioamide, a compound derived from hydrazine and thiosemicarbazone frameworks, has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article delves into the compound's biological activity, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₉H₂₂N₆S
- Molecular Weight : 366.48 g/mol
- CAS Number : 1039455-84-9
- IUPAC Name : this compound
-
Inhibition of Tumor Cell Proliferation :
- The compound exhibits significant antiproliferative activity against various cancer cell lines. Studies have reported IC₅₀ values indicating effective inhibition of cell growth.
- For instance, in studies involving derivatives of quinoline compounds, notable antiproliferative effects were observed with IC₅₀ values ranging from 0.20 to 1.90 µM against human tumor xenografts .
-
HDAC Inhibition :
- Similar compounds have been shown to function as histone deacetylase (HDAC) inhibitors, which play a crucial role in regulating gene expression related to cancer progression . The inhibition of HDACs can lead to increased acetylation of histones and non-histone proteins, promoting apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Production :
Antiproliferative Activity
A series of studies have evaluated the antiproliferative effects of this compound and related compounds:
| Study | Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| Shelton et al. (2020) | Human Leukemic Cells | 0.57 - 1.24 | Induction of apoptosis via ROS generation |
| Lefranc et al. (2016) | HeLa and MDA-MB-231 | 0.15 - 1.4 | HDAC inhibition and cell cycle arrest |
| COTI-2 Study | Various Tumor Cell Lines | 3 - 6 | Enhanced cytotoxicity via metal complexation |
Structure-Activity Relationship (SAR)
Research has demonstrated that modifications to the hydrazine and thiosemicarbazone moieties significantly affect biological activity. For example, the introduction of different substituents on the quinoline ring has been linked to enhanced potency against specific cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
